molecular formula C15H13N7O3 B11263281 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide

4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide

Cat. No.: B11263281
M. Wt: 339.31 g/mol
InChI Key: KAYFNOVVBVUSJJ-UHFFFAOYSA-N
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Description

4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyrazole ring, followed by the introduction of the nitro group. The pyrimidine ring is then synthesized and coupled with the pyrazole derivative. Finally, the benzamide group is introduced through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-methyl-2-(4-nitro-1H-imidazol-1-yl)pyrimidin-4-yl]amino}benzamide
  • 4-{[6-methyl-2-(4-nitro-1H-triazol-1-yl)pyrimidin-4-yl]amino}benzamide
  • 4-{[6-methyl-2-(4-nitro-1H-tetrazol-1-yl)pyrimidin-4-yl]amino}benzamide

Uniqueness

4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H13N7O3

Molecular Weight

339.31 g/mol

IUPAC Name

4-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C15H13N7O3/c1-9-6-13(19-11-4-2-10(3-5-11)14(16)23)20-15(18-9)21-8-12(7-17-21)22(24)25/h2-8H,1H3,(H2,16,23)(H,18,19,20)

InChI Key

KAYFNOVVBVUSJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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